1-(3-Chlorophenyl)-4-(2,5-diethoxybenzenesulfonyl)piperazine
Overview
Description
1-(3-Chlorophenyl)-4-(2,5-diethoxybenzenesulfonyl)piperazine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique molecular structure, which includes a piperazine ring substituted with a 3-chlorophenyl group and a 2,5-diethoxybenzenesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chlorophenyl)-4-(2,5-diethoxybenzenesulfonyl)piperazine typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihaloalkane under basic conditions.
Introduction of the 3-Chlorophenyl Group: The 3-chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a chlorinated aromatic compound reacts with the piperazine ring.
Attachment of the 2,5-Diethoxybenzenesulfonyl Group: The final step involves the sulfonylation of the piperazine derivative with 2,5-diethoxybenzenesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chlorophenyl)-4-(2,5-diethoxybenzenesulfonyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the cleavage of the sulfonyl group.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of desulfonylated piperazine derivatives.
Substitution: Formation of halogenated aromatic derivatives.
Scientific Research Applications
1-(3-Chlorophenyl)-4-(2,5-diethoxybenzenesulfonyl)piperazine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including its role as a ligand for various receptors in the central nervous system.
Biological Research: It is used in studies related to enzyme inhibition and receptor binding assays.
Industrial Applications: The compound’s unique chemical properties make it a candidate for use in the synthesis of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenyl)-4-(2,5-diethoxybenzenesulfonyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
1-(3-Chlorophenyl)piperazine: Lacks the 2,5-diethoxybenzenesulfonyl group, resulting in different chemical properties and applications.
4-(2,5-Diethoxybenzenesulfonyl)piperazine: Lacks the 3-chlorophenyl group, leading to variations in its biological activity and chemical reactivity.
Uniqueness
1-(3-Chlorophenyl)-4-(2,5-diethoxybenzenesulfonyl)piperazine is unique due to the presence of both the 3-chlorophenyl and 2,5-diethoxybenzenesulfonyl groups. This combination imparts distinct chemical properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
1-(3-chlorophenyl)-4-(2,5-diethoxyphenyl)sulfonylpiperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN2O4S/c1-3-26-18-8-9-19(27-4-2)20(15-18)28(24,25)23-12-10-22(11-13-23)17-7-5-6-16(21)14-17/h5-9,14-15H,3-4,10-13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWHKQBOBVUPKDL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)OCC)S(=O)(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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